molecular formula C22H24FP B1507160 Butyltriphenylphosphonium fluoride CAS No. 252234-71-2

Butyltriphenylphosphonium fluoride

Cat. No.: B1507160
CAS No.: 252234-71-2
M. Wt: 338.4 g/mol
InChI Key: WEZAARLTOLBLCR-UHFFFAOYSA-M
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Description

Butyltriphenylphosphonium fluoride is an organic compound with the chemical formula (C6H5)3P CF^-. It is a compound with strong phosphine fluoride properties . The CAS number for this compound is 252234-71-2 . The molecular weight is 338.40 and the molecular formula is C22H24FP .

Mechanism of Action

The mechanism of action of fluoride, a component of Butyltriphenylphosphonium fluoride, results in the reduction of dental caries. There is evidence that fluoride inhibits the demineralization of enamel, enhances remineralization, and inhibits bacterial enzymes .

Safety and Hazards

While specific safety data for Butyltriphenylphosphonium fluoride is not available, safety data for similar compounds suggest that exposure should be minimized. For instance, (n-Butyl)triphenylphosphonium bromide can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis and characterization of Butyltriphenylphosphonium fluoride, as well as its potential applications in various fields. The use of phosphine-centered radical species in radical generation and reactions is a promising area of study .

Properties

IUPAC Name

butyl(triphenyl)phosphanium;fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24P.FH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZAARLTOLBLCR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725132
Record name Butyl(triphenyl)phosphanium fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252234-71-2
Record name Butyl(triphenyl)phosphanium fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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